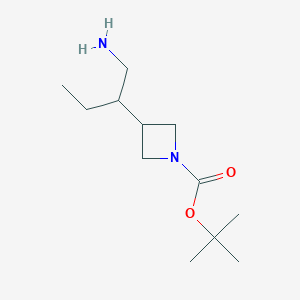![molecular formula C5H4ClN B13008825 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile CAS No. 23745-75-7](/img/structure/B13008825.png)
3-Chlorobicyclo[1.1.0]butane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobicyclo[1.1.0]butane-1-carbonitrile is a highly strained bicyclic compound characterized by a four-membered ring structure with a chlorine atom and a nitrile group attached. The unique structure of this compound makes it an interesting subject for chemical research, particularly in the fields of synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile typically involves the formation of the bicyclo[1.1.0]butane core followed by the introduction of the chlorine and nitrile groups. One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium. This intermediate can then be reacted with appropriate reagents to introduce the nitrile group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its primary use in research settings. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile undergoes a variety of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The strained bicyclic structure can participate in addition reactions, particularly with electrophiles.
Ring-Opening Reactions: The high strain in the bicyclic ring makes it susceptible to ring-opening reactions, often leading to the formation of cyclobutanes or other ring systems.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Electrophiles: For addition reactions, electrophiles like halogens or acids can be employed.
Catalysts: Transition metal catalysts, such as palladium or nickel, are often used to facilitate ring-opening reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Addition Products: Compounds with additional functional groups attached to the bicyclic core.
Ring-Opened Products: Cyclobutanes or other ring systems resulting from the cleavage of the strained bicyclic ring.
Scientific Research Applications
3-Chlorobicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:
Synthetic Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a bioisostere in drug design, particularly for its ability to rigidify molecular structures and improve pharmacokinetic properties.
Material Science: Explored for its unique structural properties in the development of new materials.
Mechanism of Action
The mechanism of action of 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile is primarily related to its high strain energy and reactivity. The strained bicyclic structure makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. In medicinal chemistry, its rigid structure can influence the binding affinity and selectivity of drug candidates by presenting functional groups in a well-defined three-dimensional orientation .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the chlorine and nitrile groups.
1-Azabicyclo[1.1.0]butane: An analog with a nitrogen atom at one bridgehead.
Spiropentane: A related compound with a different ring fusion pattern.
Uniqueness: 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which impart distinct reactivity and potential for further functionalization. The combination of these functional groups with the strained bicyclic core makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
23745-75-7 |
|---|---|
Molecular Formula |
C5H4ClN |
Molecular Weight |
113.54 g/mol |
IUPAC Name |
3-chlorobicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C5H4ClN/c6-5-1-4(5,2-5)3-7/h1-2H2 |
InChI Key |
OVSLTIVJEFPORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



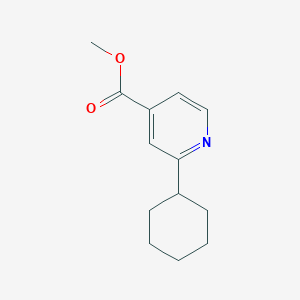
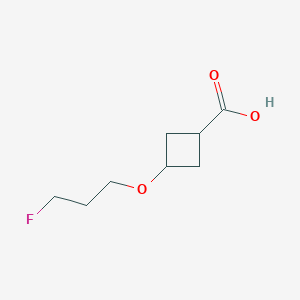
![tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13008764.png)
![7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13008767.png)
![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)
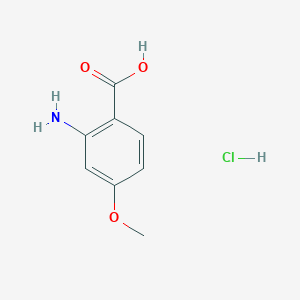

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)
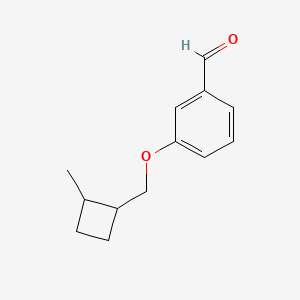
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13008801.png)

![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
